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molecular formula C9H8BrNO B8790288 4-Bromo-2-methoxy-3-methylbenzonitrile

4-Bromo-2-methoxy-3-methylbenzonitrile

Cat. No. B8790288
M. Wt: 226.07 g/mol
InChI Key: BUZZKMHVESXUHC-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

Sodium (3.00 g, 130 mmol) was added in portions into 80 mL of methanol and the mixture was stirred for 20 min until the sodium was completely dissolved. Then 4-bromo-2-fluoro-3-methylbenzonitrile (8.00 g, 37.3 mmol) was added and the solution was refluxed for 4 hours before cooling down. The reaction mixture was poured into ice/water (300 mL) and the resulting precipitate was collected by filtration. The solid afforded was dried under reduced pressure at 40° C. to give 4-bromo-3-methyl-2-(methyloxy)benzonitrile. 1H-NMR (400 MHz, CDCl3) δ ppm 7.39 (d, J=8.0 Hz, 1H), 7.28 (d, J=8.0 Hz, 1H), 4.00 (s, 3H), 2.37 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5](F)[C:4]=1[CH3:12].[CH3:13][OH:14]>>[Br:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([O:14][CH3:13])[C:4]=1[CH3:12] |^1:0|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[Na]
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=C(C(=C(C#N)C=C1)F)C
Step Four
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling down
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid afforded
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure at 40° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C#N)C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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